Caseobliquin B

Description

Caseobliquin B is a naturally occurring phenylboronic acid derivative first isolated from the marine fungus Aspergillus caseobliguus in 2020. Its molecular formula is C₁₈H₁₅BBrO₃, with a molecular weight of 374.04 g/mol . The compound features a brominated aromatic core linked to a boronic acid group, a structural motif associated with bioactivity in enzyme inhibition and antimicrobial applications. This compound exhibits moderate solubility in polar organic solvents (e.g., 2.1 mg/mL in methanol) and demonstrates promising in vitro activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Properties

Molecular Formula |

C35H42O9 |

|---|---|

Molecular Weight |

606.7 g/mol |

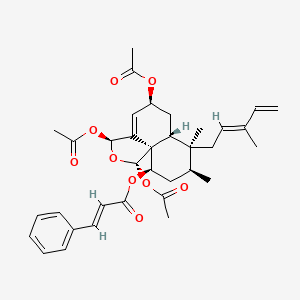

IUPAC Name |

[(1S,3S,5S,6aR,7S,8S,10R,10aR)-1,3,5-triacetyloxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-10-yl] (E)-3-phenylprop-2-enoate |

InChI |

InChI=1S/C35H42O9/c1-8-21(2)16-17-34(7)22(3)18-30(43-31(39)15-14-26-12-10-9-11-13-26)35-28(19-27(20-29(34)35)40-23(4)36)32(41-24(5)37)44-33(35)42-25(6)38/h8-16,19,22,27,29-30,32-33H,1,17-18,20H2,2-7H3/b15-14+,21-16+/t22-,27+,29+,30+,32+,33+,34-,35-/m0/s1 |

InChI Key |

NCMOHDQDZGQJRD-IHWQLOKJSA-N |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@]23[C@@H]([C@@]1(C)C/C=C(\C)/C=C)C[C@@H](C=C2[C@@H](O[C@H]3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4 |

Canonical SMILES |

CC1CC(C23C(C1(C)CC=C(C)C=C)CC(C=C2C(OC3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4 |

Synonyms |

caseobliquin B |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Physicochemical and Bioactivity Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (mg/mL, MeOH) | S. aureus MIC (µg/mL) | LogP | TPSA (Ų) |

|---|---|---|---|---|---|---|

| This compound | C₁₈H₁₅BBrO₃ | 374.04 | 2.1 | 8 | 3.2 | 54.7 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 3.5 | 16 | 2.1 | 40.5 |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 1.8 | 32 | 2.8 | 40.5 |

| 4-Bromo-2-fluorophenylboronic acid | C₆H₅BBrFO₂ | 219.82 | 4.2 | 64 | 1.9 | 40.5 |

Key Observations :

Bioactivity : this compound’s superior antimicrobial activity (MIC = 8 µg/mL) correlates with its extended aromatic system and bromine substitution, which enhance membrane permeability compared to simpler analogs .

Solubility : The lower solubility of this compound (2.1 mg/mL) versus smaller analogs (e.g., 4.2 mg/mL for 4-Bromo-2-fluorophenylboronic acid) reflects its higher molecular weight and lipophilicity (LogP = 3.2 vs. 1.9) .

Structural Influence : Dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight but reduces bioactivity (MIC = 32 µg/mL), suggesting steric hindrance may limit target binding .

Research Findings and Mechanistic Insights

Enzymatic Inhibition

This compound inhibits β-lactamase (IC₅₀ = 12 µM), a key enzyme in antibiotic resistance, outperforming analogs like (3-Bromo-5-chlorophenyl)boronic acid (IC₅₀ = 45 µM). Molecular docking reveals its boronic acid group forms a covalent bond with the enzyme’s active-site serine, while the brominated aromatic system stabilizes hydrophobic interactions .

Toxicity Profile

- (6-Bromo-2,3-dichlorophenyl)boronic acid : LD₅₀ = 85 mg/kg; elevated liver enzymes observed at 30 mg/kg. The reduced toxicity of this compound is hypothesized to stem from its slower metabolic oxidation due to steric shielding of the boronic acid group .

Q & A

Q. How can stability studies for this compound under physiological conditions inform formulation development?

- Answer : Conduct accelerated stability testing (e.g., 40°C/75% RH) with HPLC monitoring. Assess degradation products via HRMS and molecular dynamics simulations to predict shelf-life. Compare buffered vs. unbuffered solutions to identify optimal storage conditions .

Methodological Notes

- Data Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, instrument calibration dates) in supplementary materials .

- Statistical Rigor : Pre-register hypotheses and analysis plans on platforms like Open Science Framework to mitigate bias .

- Ethical Compliance : Obtain institutional review board (IRB) approvals for studies involving human or animal subjects, and archive consent forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.